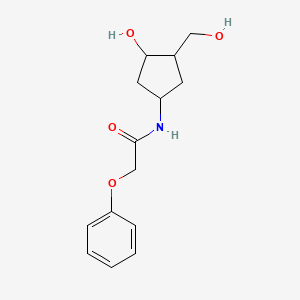
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide” is an organic compound that contains a cyclopentyl ring, which is a ring of five carbon atoms, and an acetamide group (a combination of an acetyl group and an amide group). The phenoxy indicates the presence of a phenyl group (a ring of six carbon atoms, typical of benzene) attached through an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a three-dimensional shape, with the cyclopentyl ring and phenyl ring likely occupying different spatial regions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The hydroxyl and amide groups could potentially be sites of reactivity .Applications De Recherche Scientifique
Chemoselective Synthesis
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide serves as an intermediate in the synthesis of various compounds. For instance, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial step in the synthesis of antimalarial drugs, demonstrates the importance of specific acetylation reactions in pharmaceutical synthesis. This process, utilizing Novozym 435 as a catalyst, highlights the role of such intermediates in facilitating selective reactions for drug synthesis (Magadum & Yadav, 2018).
Mechanism of Drug Metabolism
Investigations into the decomposition of N-hydroxyacetaminophen, a postulated toxic metabolite of acetaminophen, underscore the relevance of understanding the metabolic pathways and mechanisms of drug degradation. This research provides insights into how certain drug metabolites undergo decomposition, impacting drug safety and efficacy (Gemborys, Mudge, & Gribble, 1980).
Environmental Chemistry
The study of haloacetamides and haloacetaldehydes formation from the chlorination and chloramination of phenolic compounds, including those similar to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide, in natural waters illustrates the environmental impact of water treatment processes. These findings are crucial for understanding the formation of potentially toxic disinfection byproducts in drinking water and for developing strategies to mitigate their presence (Chuang, McCurry, Tung, & Mitch, 2015).
Pharmacological Studies
Phenoxyacetyl derivatives of amines, including those structurally related to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide, have been synthesized and assessed for anticonvulsant activity. Such research is vital for the development of new therapeutic agents, indicating the application of these compounds in medicinal chemistry for discovering novel treatments for conditions like epilepsy (Pańczyk et al., 2018).
Synthesis and Pharmacological Assessment
The synthesis and evaluation of novel acetamide derivatives, including those related to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenoxyacetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, demonstrate the broad spectrum of pharmacological activities being explored for new drug development. This research contributes to the discovery of compounds with desirable therapeutic profiles (Rani, Pal, Hegde, & Hashim, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-8-10-6-11(7-13(10)17)15-14(18)9-19-12-4-2-1-3-5-12/h1-5,10-11,13,16-17H,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMBQBOWVTERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

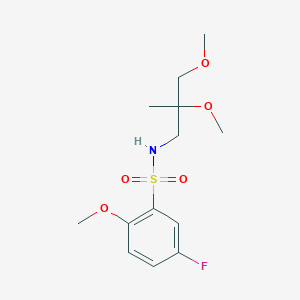
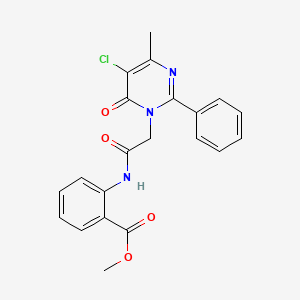

![3-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834569.png)
![8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2834570.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/no-structure.png)
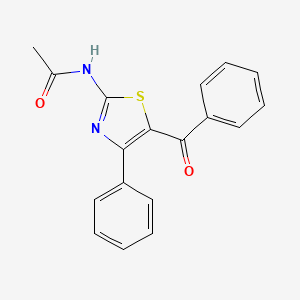


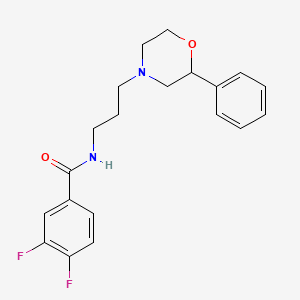

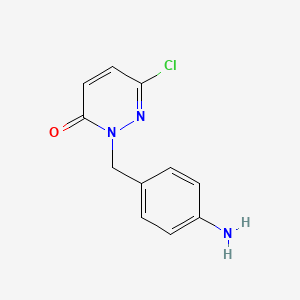
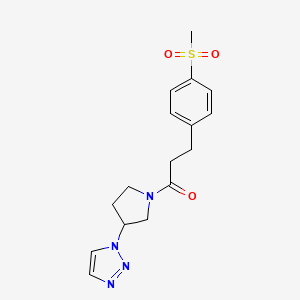
![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)